molecular formula C5H10FNO B2616448 (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine CAS No. 1395080-73-5

(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine

Cat. No.: B2616448
CAS No.: 1395080-73-5
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-UHNVWZDZSA-N
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Description

(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.139. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a chiral synthetic building block of significant interest in medicinal chemistry.[1][2] Its fluorinated tetrahydropyran scaffold is a key structural motif in various pharmaceutical candidates, contributing to improved metabolic stability and bioavailability.[2] The precise determination of its three-dimensional structure, particularly its relative and absolute stereochemistry, is paramount for understanding its interaction with biological targets and for the rational design of new therapeutic agents. This guide provides an in-depth technical overview of the multifaceted analytical approach required for the unambiguous structural elucidation of this molecule, tailored for researchers and professionals in drug development.

The tetrahydropyran ring, a common feature in natural products like sugars, typically adopts a chair conformation to minimize steric strain.[3] The presence and orientation of substituents can significantly influence this conformation. For (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, the key challenge lies in unequivocally establishing the cis relationship between the fluorine atom at the C3 position and the amine group at the C4 position.

This document will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve a comprehensive structural assignment. We will explore not just the "what" but the "why" behind experimental choices, providing a robust framework for analysis that ensures scientific integrity.

I. Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The Foundational Scaffolding

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecule's structure.

¹H NMR Spectroscopy will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected features for (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine include:

  • Distinct signals for each of the ten protons, though some may overlap.

  • Coupling patterns (multiplicity) that indicate adjacent protons. For example, the proton at C4 (adjacent to the amine) will be coupled to the protons at C3 and C5.

  • Large coupling constants between the proton at C3 and the fluorine atom (²JHF), a characteristic feature of fluorinated organic molecules.[4]

¹³C NMR Spectroscopy , often proton-decoupled, will show a signal for each of the five unique carbon atoms in the tetrahydropyran ring. The carbon atom bonded to the electronegative fluorine atom (C3) will exhibit a characteristic downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).[4]

Two-Dimensional NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR techniques assemble them into a coherent structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. It helps to trace the proton connectivity around the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the proton and carbon signals to specific positions in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall connectivity and piecing together different fragments of the molecule.

The following diagram illustrates the workflow for establishing the basic connectivity of the molecule using this suite of NMR experiments.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_output Structural Information H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Connectivity Proton-Proton Connectivity COSY->Connectivity Assignments Proton-Carbon Assignments HSQC->Assignments Framework Carbon Skeleton Framework HMBC->Framework

Caption: Workflow for establishing molecular connectivity using NMR.

II. Defining the 3D Arrangement: Stereochemical Elucidation

With the connectivity established, the next critical step is to determine the relative stereochemistry of the fluorine and amine substituents. For (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, this means confirming the cis relationship.

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one proton can affect the intensity of the signals of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.[5] This makes NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, the definitive method for determining the relative stereochemistry of diastereomers.[5][6][7]

In the preferred chair conformation of the tetrahydropyran ring, a cis relationship between the substituents at C3 and C4 would place the proton at C3 (H3) and the proton at C4 (H4) on opposite faces of the ring (one axial, one equatorial, or both in a pseudo-axial/equatorial orientation depending on the exact conformation). Conversely, a trans configuration would place H3 and H4 on the same face of the ring.

For the (3S,4S) isomer, which has a cis relationship between the fluorine and the amine group, we would expect to observe a strong NOE correlation between the axial proton at C3 and the axial protons at C5 and the oxygen-adjacent C2. Conversely, we would anticipate a weaker or absent NOE between the proton at C3 and the proton at C4. The specific NOE patterns observed will be highly dependent on the dominant chair conformation.

The logical flow for using NOE to determine stereochemistry is as follows:

G cluster_input Input cluster_experiment Experiment cluster_analysis Analysis cluster_output Conclusion Molecule (3S,4S)-3-fluorotetrahydro- 2H-pyran-4-amine NOESY NOESY/1D NOE Molecule->NOESY Correlations Identify Spatial Correlations NOESY->Correlations Stereochem Confirm cis-Stereochemistry Correlations->Stereochem

Caption: Logic for stereochemistry determination via NOE.

¹⁹F NMR: A Unique Probe

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a powerful and highly sensitive tool for structural analysis.[4][8][9] The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment.[9] Furthermore, through-bond couplings between fluorine and both protons (JHF) and carbons (JCF) provide a wealth of structural information.[4] Heteronuclear 2D experiments, such as ¹H-¹⁹F HETCOR, can directly correlate the fluorine atom with nearby protons, further solidifying the structural assignment.

III. Confirmation by Mass Spectrometry

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS can also offer characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula with high confidence. For C₅H₁₀FNO, the expected exact mass is approximately 119.0746.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment in predictable ways. For halogenated organic compounds, a common fragmentation pathway is the loss of the halogen atom or a hydrohalic acid (HX).[10][11] Observing fragments corresponding to the loss of F or HF can provide further evidence for the presence of the fluorine atom. While MS is generally not used to determine stereochemistry, it plays a vital role in confirming the molecular formula and the presence of key functional groups.

TechniqueInformation Gained
¹H NMRProton environments, scalar coupling (JHH, JHF)
¹³C NMRCarbon environments, scalar coupling (JCF)
COSY¹H-¹H connectivity
HSQC¹H-¹³C one-bond correlations
HMBC¹H-¹³C long-range correlations
NOESY/NOEThrough-space ¹H-¹H correlations (stereochemistry)
¹⁹F NMRFluorine environment, JHF, JCF couplings
HRMSAccurate mass and elemental formula

Table 1: Summary of Analytical Techniques and Their Contributions.

IV. Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the available instrumentation.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the salt form and desired experiment).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • 1D ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR: Acquire using proton decoupling.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs and optimize acquisition and processing parameters for the specific instrument. For NOESY, a mixing time of 500-800 ms is typically a good starting point.

  • 1D ¹⁹F NMR: Acquire with proton decoupling.

Mass Spectrometry
  • Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Analysis: Acquire a high-resolution mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Conclusion

The structural elucidation of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a process of systematic investigation that builds from fundamental connectivity to detailed three-dimensional arrangement. By integrating a suite of 1D and 2D NMR techniques, with a particular emphasis on NOE experiments for stereochemical assignment, and confirming the molecular formula by high-resolution mass spectrometry, an unambiguous and robust structural determination can be achieved. This rigorous analytical approach is indispensable for advancing the development of novel pharmaceuticals based on this important chiral building block.

References

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The Strategic Introduction of Fluorine: A Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Fluorinated Pyrans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into the pyran scaffold offers a powerful strategy for modulating the physicochemical and biological properties of this important heterocyclic motif. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated pyrans. We will delve into the profound influence of fluorine on key parameters such as lipophilicity, metabolic stability, and binding affinity, which are of paramount importance in the field of drug discovery. Furthermore, this guide will detail established and emerging synthetic methodologies for accessing these valuable compounds, including diastereoselective fluorination reactions and cascade cyclizations. Spectroscopic characterization and computational insights into the conformational behavior of fluorinated pyrans will also be discussed. Finally, we will highlight the diverse applications of these unique molecules in medicinal chemistry and materials science, underscoring their potential as versatile building blocks for the development of novel therapeutics and functional materials.

Introduction: The Fluorine Advantage in Pyran Chemistry

The pyran ring is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity.[1] The strategic introduction of fluorine, the most electronegative element, into the pyran framework can dramatically alter its intrinsic properties. This "fluorine advantage" stems from the unique characteristics of the carbon-fluorine (C-F) bond, which is highly polarized and exceptionally strong.

The inclusion of fluorine can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond often makes it resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for drug metabolism.[2][3] This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Increased Lipophilicity: Fluorine can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

  • Conformational Control: The introduction of fluorine can impose specific conformational preferences on the pyran ring due to stereoelectronic effects, such as the anomeric effect.[5] This can lead to a more pre-organized conformation for binding to a target protein.

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity.

This guide will provide a comprehensive overview of these effects and the synthetic strategies used to harness them.

Synthetic Methodologies for Fluorinated Pyrans

The synthesis of fluorinated pyrans can be achieved through various strategies, ranging from the introduction of fluorine into a pre-existing pyran ring to the construction of the fluorinated heterocycle from acyclic precursors.

Prins Fluorination-Cyclization

A powerful method for the synthesis of 4-fluoropyrans is the Prins fluorination-cyclization reaction. This reaction involves the Lewis acid-mediated condensation of a homoallylic alcohol with an aldehyde. When a stoichiometric amount of a Lewis acid that can act as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂), is used, the intermediate carbocation is trapped by a fluoride ion to yield the corresponding 4-fluoropyran.[6][7]

Experimental Protocol: Synthesis of 4-Fluoro-2-phenyltetrahydro-2H-pyran [6]

  • To a solution of but-3-en-1-ol (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added boron trifluoride etherate (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 4-fluoro-2-phenyltetrahydro-2H-pyran.

Table 1: Examples of Prins Fluorination-Cyclization for the Synthesis of Substituted 4-Fluoropyrans [6]

AldehydeYield (%)Diastereomeric Ratio (syn/anti)
4-Nitrobenzaldehyde671.9:1
2-Fluorobenzaldehyde664.5:1
4-Bromobenzaldehyde904.8:1
2-Methoxybenzaldehyde<51.3:1

Note: Reactions were carried out using BF₃·OEt₂ as both the Lewis acid and fluoride source.

Diagram 1: Prins Fluorination-Cyclization Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product homoallylic_alcohol Homoallylic Alcohol mixing Mixing at RT homoallylic_alcohol->mixing aldehyde Aldehyde aldehyde->mixing lewis_acid BF₃·OEt₂ (Lewis Acid & Fluoride Source) lewis_acid->mixing solvent DCM (Solvent) solvent->mixing stirring Stirring (2h) mixing->stirring quench Quenching (aq. NaHCO₃) stirring->quench extraction Extraction (DCM) quench->extraction purification Purification (Chromatography) extraction->purification fluoropyran 4-Fluoropyran purification->fluoropyran

Caption: Workflow for the synthesis of 4-fluoropyrans via Prins fluorination-cyclization.

Base-Mediated Cascade Reactions of Trifluoromethylated Alkenes

A straightforward and efficient approach to structurally diverse ring-fluorinated 4H-pyrans involves a base-mediated cascade reaction of readily available trifluoromethylated alkenes with 1,3-dicarbonyl compounds.[8] This one-pot synthesis proceeds through two consecutive C-F substitutions under mild conditions.[8]

Diagram 2: Cascade Reaction for Fluorinated 4H-Pyran Synthesis

G start Trifluoromethylated Alkene + 1,3-Dicarbonyl Compound intermediate1 Intermediate 1 Intermolecular SsubN2' Reaction start->intermediate1 Base (e.g., K₂CO₃) intermediate2 Intermediate 2 Intramolecular SsubNV Reaction intermediate1->intermediate2 Cyclization product Ring-Fluorinated 4H-Pyran intermediate2->product Elimination

Caption: Key steps in the base-mediated synthesis of ring-fluorinated 4H-pyrans.

Organocatalytic Michael/oxa-Michael Cascade

Chiral fluorinated pyrans can be synthesized with high enantiomeric and diastereomeric control using an organocatalytic Michael/oxa-Michael cascade reaction.[9] This method often employs mechanochemical conditions, such as ball-milling, which can lead to shorter reaction times and high yields.[9]

Physicochemical Properties of Fluorinated Pyrans

The introduction of fluorine imparts unique physicochemical properties to the pyran ring system.

Conformational Analysis

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences of fluorinated pyrans.[5][10] The strong stereoelectronic effects of the fluorine atom can significantly influence the equilibrium between different chair and boat conformations of the pyran ring.[5] For example, the presence of a fluorine atom at the anomeric position (C-2) can lead to a pronounced anomeric effect, favoring an axial orientation of the fluorine atom.

Spectroscopic Characterization

The characterization of fluorinated pyrans relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly informative, with chemical shifts being highly sensitive to the electronic environment of the fluorine atom.[11]

  • Infrared (IR) Spectroscopy: The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, providing a diagnostic handle for the presence of fluorine.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of fluorinated pyrans.[11]

Chemical Reactivity

Fluorinated pyrans exhibit distinct reactivity patterns compared to their non-fluorinated counterparts.

Acid-Catalyzed Reactions

The reaction of 2,4-dialkoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans with aromatic compounds in the presence of an acid catalyst can lead to different products depending on the reaction conditions.[10] For instance, refluxing in acetonitrile with p-toluenesulfonic acid can yield a mixture of 4-aryl-2-trifluoromethyl-4H-pyrans and 6-aryl-1,1,1-trifluorohexa-3,5-dien-2-ones, while the reaction in trifluoroacetic acid at ambient temperature can selectively afford 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans.[10]

Reactions with Nucleophiles

The pyran ring can be susceptible to nucleophilic attack, leading to ring-opening or substitution reactions. The presence of fluorine can influence the regioselectivity and rate of these reactions. For example, 2H-furo[3,2-b]pyran-2-ones react with various nitrogen-containing nucleophiles, with the course of the reaction depending on the nature of the nucleophile.[12]

Applications of Fluorinated Pyrans

The unique properties of fluorinated pyrans have led to their exploration in various fields, particularly in medicinal chemistry.

Anticancer Agents

Fluorinated pyran derivatives have shown promising activity against various cancer cell lines.[1] For example, fluoro-substituted benzo[b]pyran analogues have demonstrated activity against lung, breast, and central nervous system cancer cell lines.[1] The introduction of fluorine can enhance the anticancer potency of the pyran scaffold.

Photochemical Tools in Biology

Specifically designed fluorinated pyronins have been developed as tools for the photochemical control of mitochondrial biology.[13] For instance, 2,7-difluoropyronin B localizes in mitochondria and can be activated by blue light to induce rapid mitochondrial depolarization, offering a novel approach to studying and manipulating mitochondrial function.[13]

Building Blocks in Organic Synthesis

The diverse reactivity of fluorinated pyrans makes them valuable building blocks for the synthesis of more complex molecules.[8] They can serve as precursors to other fluorinated or non-fluorinated compounds through various transformations.

Conclusion

The incorporation of fluorine into the pyran scaffold is a powerful and versatile strategy for the development of novel molecules with tailored properties. The unique electronic and steric effects of fluorine profoundly influence the physicochemical and biological characteristics of these heterocyclic systems. The synthetic methodologies outlined in this guide provide access to a wide range of fluorinated pyran derivatives, opening up new avenues for research in medicinal chemistry, materials science, and chemical biology. As our understanding of the "fluorine effect" continues to grow, so too will the applications of these fascinating and valuable compounds.

References

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  • Verwilst, P., et al. (2017). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry. [Link]

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  • Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 50. Available from: [Link]

  • He, S., Zu, D., Chen, T., & Xiao, Y. (2022). Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides. Organic Letters, 24(44), 8174–8179. [Link]

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  • Miranda, V. M., et al. (2025). Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. European Journal of Chemistry, 16, 331-338. [Link]

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  • Alkorta, I., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. New Journal of Chemistry, 46(27), 13025-13035. [Link]

  • Lerner, C., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(10), 5035-5066. [Link]

  • Al-Warhi, T., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(9), 1184. [Link]

  • Eltsov, O. S., et al. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc, 2025(3), 1-13. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Hodgson, D. (2018). Scale ranks reactivity of fluorinating reagents. Chemistry World. [Link]

  • K. M., L., & C., S. K. (2015). Pyrans: Heterocycles of chemical and biological interest. Journal of Chemical and Pharmaceutical Research, 7(11), 693-700. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Barrio, J. R., et al. (2001). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S100-S102. [Link]

Sources

The Fluorine Effect: Engineering Heterocyclic Scaffolds for Medicinal Chemistry

[1][2][3]

Executive Summary: The "Magic" of the C–F Bond

In the realm of small molecule drug discovery, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a strategic engineering tool. As a Senior Application Scientist, I have observed that the "Fluorine Effect" operates on three distinct vectors: metabolic fortification , electronic tuning (pKa modulation) , and binding affinity enhancement .

Heterocycles—pyridines, imidazoles, pyrazoles—form the backbone of >85% of bioactive small molecules. However, they often suffer from rapid oxidative metabolism or suboptimal acid-base profiles. Fluorine, with the highest electronegativity (

This guide details the mechanistic rationale, synthetic pathways, and validation protocols for deploying fluorine in heterocyclic medicinal chemistry.[1]

Physicochemical Modulation: The Electronic Levers

The most immediate impact of fluorination on a heterocycle is the shift in basicity (

Modulation of Basic Heterocycles

Introduction of fluorine onto a basic heterocycle like pyridine dramatically lowers the


Table 1: Impact of Fluorine Substitution on Pyridine Basicity

CompoundStructure

(Conjugate Acid)

(vs. Parent)
Effect Rationale
Pyridine

5.23Reference Standard
2-Fluoropyridine

-0.44-5.67Strong

-inductive withdrawal close to N lone pair.
3-Fluoropyridine

2.97-2.26Inductive effect attenuates with distance.
2,6-Difluoropyridine

-2.5 (approx)~ -7.7Additive inductive effect; renders N non-basic.

Data Interpretation: If a lead compound containing a pyridine moiety is too basic (


Lipophilicity and Dipole Moments

Contrary to the "fluorine increases lipophilicity" rule of thumb, the effect in heterocycles is context-dependent.

  • Fluoro-arenes: Generally increase

    
     (more lipophilic) because the C–F bond is less polarizable than C–H.[2][3]
    
  • Fluoro-alkyl heterocycles: Monofluorination of an alkyl side chain on a heterocycle often decreases

    
     (more polar) due to the strong C–F dipole interacting with solvent water.
    

Metabolic Stability: Blocking the "Soft Spots"[5]

The primary utility of fluorine in lead optimization is blocking Cytochrome P450 (CYP) mediated oxidative metabolism.

Mechanism of Metabolic Blockade

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from a carbon adjacent to a heteroatom or an electron-rich aromatic ring.

  • Bond Strength: The C–F bond (

    
    ) is significantly stronger than the C–H bond (
    
    
    ), making the HAT step energetically unfavorable.
  • Electronic Deactivation: Fluorine withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP active site.
    
Visualization: The Metabolic Shielding Strategy

The following diagram illustrates the decision logic for blocking metabolic hotspots using fluorine.

MetabolicStabilityStartLead CompoundHigh Clearance (Cl_int)MetIDMetabolite ID (MetID)Identify Soft SpotStart->MetIDDecisionType of Metabolism?MetID->DecisionAromaticAromatic Hydroxylation(e.g., para-position)Decision->AromaticRing OxidationBenzylicBenzylic/AliphaticOxidationDecision->BenzylicC-H AbstractionAction1Strategy: Fluorine ScanSubstitute H -> F at siteAromatic->Action1Action2Strategy: Gem-difluorinationReplace -CH2- with -CF2-Benzylic->Action2Result1Outcome:1. Blocks Epoxidation2. Deactivates RingAction1->Result1Result2Outcome:1. Removes abstractable H2. Lowers pKa of neighbor aminesAction2->Result2

Figure 1: Decision logic for applying fluorine to improve metabolic stability based on metabolite identification.

Synthetic Strategies for Fluorinated Heterocycles[1][3][6][7][8][9][10]

Synthesizing fluorinated heterocycles requires choosing between "Building Block" assembly and "Late-Stage" functionalization.

The Building Block Approach

This is the most reliable method for scale-up. It involves using pre-fluorinated precursors (e.g., ethyl trifluoroacetoacetate) to construct the heterocyclic ring.

  • Example: Condensation of hydrazines with

    
    -keto esters containing 
    
    
    groups to yield trifluoromethyl-pyrazoles (common in COX-2 inhibitors).
Late-Stage Fluorination (LSF)

Used during Lead Optimization to rapidly generate analogs.

  • Electrophilic Fluorination: Reagents like Selectfluor or NFSI (N-fluorobenzenesulfonimide) are used.[1]

    • Limitation: Pyridines are electron-poor and resist electrophilic fluorination.

  • Radical C–H Activation: Recent advances use photoredox catalysis (e.g., Iridium photocatalysts) to generate radicals that trap fluoride sources. This allows access to positions (like C2/C4 of pyridines) that are difficult to access via

    
    .
    

SynthesisWorkflowTargetTarget: FluorinatedHeterocycleRouteARoute A:CyclizationPrecursorFluorinated Building Block(e.g., CF3-diketone)RouteA->PrecursorRouteBRoute B:Direct FunctionalizationScaffoldIntact Heterocycle(e.g., Imidazole)RouteB->ScaffoldReagent1Condensation(High Yield, Scalable)Precursor->Reagent1Reagent2Selectfluor / NFSI(Electrophilic)Scaffold->Reagent2Electron RichReagent3Photoredox / AgF(Radical / Minisci)Scaffold->Reagent3Electron PoorReagent1->TargetReagent2->TargetReagent3->Target

Figure 2: Synthetic workflow selection based on heterocycle electronics and stage of development.

Case Studies: Fluorine in Action

Case Study 1: Voriconazole (Antifungal)
  • Challenge: The parent compound, Fluconazole, had excellent properties but required broader spectrum activity.

  • Fluorine Role: A fluoropyrimidine ring was introduced.[1] The fluorine atom at the 5-position of the pyrimidine ring (in 5-Fluorouracil derivatives) often acts as a suicide substrate, but in Voriconazole, the trifluorophenyl moiety and the fluorinated heterocycle core enhance metabolic stability against CYP3A4 while increasing lipophilicity for better tissue penetration.

Case Study 2: 5-Fluorouracil (Oncology)
  • Mechanism: This is the classic "Trojan Horse". The fluorine atom at the C5 position of uracil mimics hydrogen in size but forms a stable C–F bond.

  • Effect: Thymidylate synthase cannot abstract the fluorine (unlike the C-H bond), leading to irreversible inhibition of the enzyme and halting DNA synthesis. This relies entirely on the bond dissociation energy difference between C-F and C-H.

Experimental Protocols

Protocol 1: Comparative Metabolic Stability (HLM Assay)

Objective: Quantify the intrinsic clearance (

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test compounds (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) + 25 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 250 µL of pre-warmed NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is used to calculate
    
    
    .
    • Success Criterion: Fluorinated analog should show

      
       increase in 
      
      
      compared to H-analog.
Protocol 2: -NMR Guided Determination

Objective: Determine the precise

Workflow:

  • Preparation: Dissolve 5 mg of compound in a mixed buffer system (Citrate/Phosphate) covering pH 2–10 containing 10%

    
    .
    
  • Titration: Adjust pH using dilute HCl or NaOH. Measure pH using a calibrated micro-electrode.

  • Acquisition: Acquire

    
    -NMR spectra (proton decoupled) at each pH point.
    
  • Data Analysis: The chemical shift (

    
    ) of the fluorine signal will shift as the neighboring nitrogen protonates/deprotonates.
    
  • Fitting: Plot

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    Note: This method is superior to UV-titration for heterocycles with weak chromophores.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hähler, T., et al. (2020). Late-Stage Fluorination of Heterocycles. Organic & Biomolecular Chemistry. Link

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine

[1][2]

Part 1: Strategic Analysis & Molecule Profile

The target molecule, (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine , represents a critical "fluorine-scan" building block in kinase inhibitor design. The introduction of the fluorine atom at the C3 position, adjacent to the amine, serves two primary medicinal chemistry functions:

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the adjacent amine (typically by 1–2 units), potentially improving oral bioavailability and blood-brain barrier permeability compared to the non-fluorinated analog.

  • Conformational Locking: The trans-relationship (3S,4S) imposes specific chair conformations due to dipole minimization and gauche effects, which can enhance binding selectivity in active sites.

Stereochemical Definition
  • Configuration: (3S, 4S)

  • Relative Stereochemistry: Trans (diequatorial in the lowest energy chair conformation).

    • Note: In the literature, the (3S,4R) isomer is often referred to as cis. Consequently, the (3S,4S) target is the trans isomer.

Part 2: Synthetic Route Selection

We reject the "Epoxide Opening" route for this specific isomer due to the difficulty in achieving the trans-amine with high enantiopurity without multiple inversion steps (e.g., Mitsunobu). Instead, we utilize Electrophilic Fluorination followed by Chiral Auxiliary Resolution .

The Pathway[3][4][5][6][7]
  • Activation: Conversion of 4-oxotetrahydropyran to its silyl enol ether.

  • Fluorination: Electrophilic fluorination using Selectfluor™ to generate racemic 3-fluoro-4-oxotetrahydropyran.

  • Derivatization (The Chiral Key): Reductive amination using (S)-(-)-1-Phenylethylamine . This step converts the racemic ketone into a mixture of four diastereomers.

  • Resolution: Chromatographic isolation of the specific (3S,4S,

    
    S)  diastereomer.
    
  • Deprotection: Hydrogenolysis to yield the free chiral amine.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-oxotetrahydropyran (Racemic)

Principle: Direct fluorination of the ketone is difficult; the silyl enol ether activates the C3 position for reaction with the electrophilic fluorine source (Selectfluor).

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • TMSCl (1.2 equiv)

  • LiHMDS (1.1 equiv, 1M in THF)

  • Selectfluor (1.1 equiv)

  • Solvents: Dry THF, Acetonitrile (MeCN)

Protocol:

  • Enol Ether Formation:

    • Cool a solution of LiHMDS in dry THF to -78°C under nitrogen.

    • Dropwise add Tetrahydro-4H-pyran-4-one. Stir for 45 mins at -78°C to generate the enolate.

    • Add TMSCl dropwise. Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated NaHCO3, extract with pentane (to avoid volatility loss), dry (MgSO4), and concentrate carefully (product is volatile).

  • Fluorination:

    • Dissolve the crude silyl enol ether in dry MeCN. Cool to 0°C.

    • Add Selectfluor portion-wise. The reaction is exothermic; monitor internal temperature.

    • Stir at room temperature (RT) for 3 hours. Monitor by TLC (or 19F NMR).

    • Workup: Dilute with ether, wash with water and brine. Dry and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: 50–60%. Product is an unstable oil (prone to racemization/decomposition); use immediately.

Step 2: Asymmetric Reductive Amination & Resolution

Principle: This step sets the C4 stereocenter and links the C3 stereocenter to a chiral auxiliary, allowing physical separation of the (3S,4S) isomer from the mixture.

Reagents:

  • Racemic 3-Fluoro-4-oxotetrahydropyran (from Step 1)

  • (S)-(-)-1-Phenylethylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation:

    • In a reaction vessel, mix the fluoroketone and (S)-(-)-1-Phenylethylamine in DCE.

    • Add Acetic Acid. Stir at RT for 2 hours. (Formation of the imine/enamine equilibrium).

  • Reduction:

    • Cool to 0°C. Add STAB portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

    • Critical Mechanism: The hydride attacks the imine. Due to the adjacent fluorine and the chiral auxiliary, the diastereomers form in unequal ratios, but all four [(3S,4S), (3R,4R), (3S,4R), (3R,4S)] may be present.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.

    • Dry (Na2SO4) and concentrate to a viscous oil.

  • Diastereomeric Separation (The Critical Step):

    • The crude contains the target N-[(1S)-1-phenylethyl]-(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine .

    • Method: Silica Gel Chromatography.[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order (Typical): The cis and trans isomers usually separate well. The diastereomers derived from the (S)-auxiliary will have distinct Rf values.

    • Validation: Collect fractions and analyze by 19F NMR . The (3S,4S) isomer (trans) typically shows a larger

      
       coupling constant (~25-30 Hz for trans-diaxial, though chair flipping complicates this) compared to the cis.
      
    • Note: If chromatography is difficult, convert to the HCl salt and attempt fractional crystallization from Ethanol/Ether.

Step 3: Hydrogenolysis to Target

Principle: Removal of the benzylic chiral auxiliary without defluorination.

Reagents:

  • (3S,4S)-Intermediate (from Step 2)[2]

  • Pd(OH)2/C (Pearlman's Catalyst) (20 wt%)

  • Solvent: Methanol (or EtOH)

  • H2 gas (1 atm or balloon)

Protocol:

  • Dissolve the purified diastereomer in Methanol.

  • Add Pd(OH)2/C.

  • Stir under H2 atmosphere (balloon) at RT for 4–6 hours.

    • Caution: Monitor closely. Over-reduction can lead to defluorination (loss of F). If defluorination is observed, switch to Pd/C and add a slightly acidic buffer (HCl).

  • Filtration: Filter through Celite to remove catalyst.

  • Salt Formation: Add 4M HCl in Dioxane (1.1 equiv) to the filtrate and concentrate.

  • Final Product: (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride. White solid.[1]

Part 4: Data Summary & QC Specifications

Quantitative Data Table
ParameterSpecificationNotes
Target Isomer (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amineTrans relative configuration.[3][4]
Appearance White Crystalline Solid (HCl salt)Hygroscopic. Store in desiccator.
Overall Yield 15 – 25%From 4-oxotetrahydropyran.
Enantiomeric Excess (ee) > 98%Determined by Chiral HPLC (e.g., Chiralpak IA).
Chemical Purity > 97%Determined by LC-MS.
19F NMR Shift

-180 to -200 ppm (approx)
Distinct doublet of multiplets.
QC Checkpoint: 19F NMR

The trans-diaxial coupling (if the conformer allows) is a key identifier.

  • Trans (3S,4S): Expect large

    
     and 
    
    
    couplings if the ring is locked.
  • Cis (3S,4R): Typically exhibits smaller gauche couplings.

Part 5: Visualization (Graphviz Pathway)

SynthesisPathwaycluster_separationCritical Resolution StepStart4-OxotetrahydropyranEnolTMS Enol EtherStart->EnolLiHMDS, TMSCl-78°CFluoroKetone(+/-)-3-Fluoro-4-oxotetrahydropyranEnol->FluoroKetoneSelectfluorMeCN, 0°CImineChiral Imine SpeciesFluoroKetone->Imine(S)-MBA, AcOHDCEDiastereomersDiastereomer Mixture(4 Isomers)Imine->DiastereomersNaBH(OAc)3Reductive AminationIsolatedIsolated (3S,4S)-Intermediate(N-protected)Diastereomers->IsolatedChromatography(Silica Gel)Final(3S,4S)-3-Fluoro-THP-4-amine(Target)Isolated->FinalPd(OH)2/C, H2Hydrogenolysis

Caption: Logical workflow for the stereoselective synthesis of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine via chiral auxiliary resolution.

References

  • Preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide.Google Patents. (WO2019070827A1). Retrieved from Context: Describes the synthesis of the diastereomer (cis) and general handling of 3-fluoro-4-aminopyrans.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. 2017 Apr 1;25(7):2218-2225.[5] Retrieved from [Link]

    • Context: General methods for functionalizing the 4-position of tetrahydropyrans, including azide/amine manipulations.[6][5]

  • Process for preparing 4-aminotetrahydropyran compound.Google Patents. (US7365215B2).
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. 2022. Retrieved from [Link]

    • Context: NMR characterization data for substituted pyranones which aids in conformational analysis of the intermedi

large-scale synthesis of enantiomerically pure fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. The "Fluorine Effect" modulates basicity (pKa reduction), enhances metabolic stability (blocking P450 oxidation), and alters lipophilicity (LogP). However, the large-scale synthesis of these motifs—specifically


-trifluoromethyl amines  and 

-fluoroamines
—presents unique process challenges:
  • Stereocontrol: Fluorine’s small steric radius often mimics hydrogen, making enantiomeric discrimination difficult for traditional catalysts.

  • Safety: Reagents like DAST (Diethylaminosulfur trifluoride) pose explosion hazards upon scale-up.

  • Cost: Chiral fluorinated building blocks are exponentially more expensive than their non-fluorinated counterparts.

This guide details two field-proven, scalable workflows: Asymmetric Hydrogenation (Chemical) and Transaminase Biocatalysis (Enzymatic) , alongside a critical safety protocol for Nucleophilic Deoxyfluorination .

Strategic Decision Matrix: Route Selection

Before initiating a campaign, process chemists must evaluate the substrate class against available technologies.

FeatureMethod A: Asymmetric Hydrogenation Method B: Biocatalytic Transamination Method C: Nucleophilic Deoxyfluorination
Primary Target

-Amino acids,

-Fluoroamines
Chiral amines from ketones

-Fluoroamines from amino-alcohols
Scale Potential High (Multi-ton proven)Very High (Greenest option)Medium (Safety constraints)
Enantioselectivity >98% ee (Ligand dependent)>99.9% ee (Perfect selectivity)Stereospecific (Inversion)
Key Risk Catalyst cost (Rh/Ru), High PressureEnzyme development timeThermal runaway (Explosion hazard)
Typical Reagents Rh(NBD)2, Walphos/JosiphosATA-117, PLP, IsopropylaminePyFluor, XtalFluor-E, DAST

Deep Dive: Asymmetric Hydrogenation (Chemical Route)

Context: The industry standard for synthesizing


-amino acid derivatives (e.g., Sitagliptin intermediates) involves the asymmetric hydrogenation of fluorinated enamides.

Mechanism & Causality: The reaction relies on the coordination of the enamide olefin to a cationic Rh(I) or Ru(II) center. The presence of the fluorine atom on the olefin (or adjacent carbon) creates an electronic bias, but the steric environment of the chiral phosphine ligand (e.g., Walphos, Josiphos) dictates the facial selectivity.

  • Why Rhodium? Rh-catalysts generally operate at lower pressures and temperatures than Ru for enamides, preserving labile fluorine substituents.

  • Why Walphos/Josiphos? These ferrocenyl ligands create a rigid chiral pocket that tolerates the electron-withdrawing nature of fluorine.

Protocol A: Scale-Up of -Fluoroamines via Rh-Catalysis

Reference Model: Synthesis of cis-4-amino-3-fluoro-1-methylpiperidine (OPRD, 2021).

Reagents:

  • Substrate:

    
    -Benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride.[1]
    
  • Catalyst Precursor: [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate).

  • Ligand: Walphos SL-W003-1.

  • Solvent: Methanol (degassed).

Step-by-Step Workflow:

  • Catalyst Formation (In-situ):

    • In a glovebox or under strict

      
      , mix [Rh(NBD)₂]BF₄ (1.0 equiv relative to metal loading) and Walphos SL-W003-1 (1.1 equiv) in degassed methanol. Stir for 30 mins to form the active orange active species.
      
    • Critical Control Point: Oxygen exposure here will irreversibly poison the catalyst.

  • Hydrogenation:

    • Load the fluorinated enamide substrate into a Hastelloy autoclave.

    • Add the catalyst solution via cannula (Target S/C ratio: 1000:1 to 5000:1 depending on kinetics).

    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 60°C . Stir at high RPM (>800) to eliminate mass-transfer limitations.

    • Reaction Time: 12–24 hours.

  • Work-up & Scavenging:

    • Vent

      
       and purge with 
      
      
      
      .
    • Add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Rh (Target: <10 ppm).

    • Filter through Celite. Concentrate to yield the chiral amine salt.

Data Specification:

  • Yield: >95%

  • ee: >99%[1][2][3][4][5][6][7]

  • Turnover Number (TON): >2,000

Hydrogenation_Workflow Start Fluorinated Enamide Reactor High Pressure Reactor 30 bar H2, 60°C Start->Reactor Cat_Prep Cat. Prep: Rh(NBD)2 + Walphos (Strict Anaerobic) Cat_Prep->Reactor Cannula Transfer Scavenge Rh Scavenging (SiliaMetS) Reactor->Scavenge Depressurize Product Chiral Fluoroamine (>99% ee) Scavenge->Product Filter/Conc.

Caption: Figure 1. Process flow for Rh-catalyzed asymmetric hydrogenation of fluorinated enamides.

Deep Dive: Biocatalytic Transamination (Enzymatic Route)

Context: For ketones that are difficult to hydrogenate or require "green" processing, Transaminases (ATAs) are the gold standard. The synthesis of Sitagliptin by Merck & Codexis is the definitive example.

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. It operates via a "Ping-Pong Bi-Bi" mechanism:

  • Ping: Amine donor (Isopropylamine) aminates PLP to PMP (Pyridoxamine phosphate), releasing acetone.

  • Pong: PMP transfers the amine to the fluorinated ketone substrate, regenerating PLP and releasing the chiral amine product.

Protocol B: Transaminase-Mediated Synthesis

Reference Model: Sitagliptin Manufacturing Process.

Reagents:

  • Enzyme: Engineered Transaminase (e.g., ATA-117 variant).[8]

  • Cofactor: PLP (1-2 mM).

  • Amine Donor: Isopropylamine (IPM) - usually 1-2 M.

  • Solvent: 50% DMSO / 50% Buffer (pH 8.5–9.0).

Step-by-Step Workflow:

  • System Setup:

    • Prepare a buffer solution (Triethanolamine or Borate, pH 9.0).

    • Dissolve PLP (Cofactor) and Isopropylamine (Donor). Adjust pH back to 9.0 (IPM is basic).

  • Reaction Initiation:

    • Dissolve the fluorinated ketone substrate in DMSO (Solubility is often the limiting factor).

    • Add the enzyme powder or lysate.

    • Critical Control Point:Equilibrium Displacement. The reaction produces acetone. Acetone inhibits the enzyme and pushes the equilibrium backward.

    • Solution: Operate at slightly elevated temperature (40–45°C) and use a mild vacuum or nitrogen sweep to remove acetone continuously (IPM has a higher boiling point than acetone, allowing selective removal).

  • Reaction Monitoring:

    • Monitor conversion via HPLC. Reaction times are typically 24–48 hours.

  • Isolation:

    • Acidify to pH 2 (quench enzyme, protonate amine).

    • Wash with organic solvent (remove unreacted ketone).

    • Basify to pH 12 and extract the free amine.

Transaminase_Mechanism PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated) PLP->PMP + Donor - Acetone PMP->PLP + Substrate - Product Donor Isopropylamine (Donor) Donor->PLP Acetone Acetone (Byproduct - Remove!) Acetone->PLP Substrate Fluoro-Ketone Substrate->PMP Product Chiral Fluoro-Amine Product->PMP

Caption: Figure 2. Ping-Pong Bi-Bi mechanism of Transaminases. Removal of acetone is critical for high conversion.

Process Safety: Nucleophilic Deoxyfluorination

Context: Often, the amine is established first (as an amino-alcohol), and fluorine is introduced via deoxyfluorination. Hazard: Reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable.[9] Data: DAST exhibits explosive decomposition starting at ~140°C, but exotherms can begin as low as 50°C in the presence of water or silica.

Protocol C: Safer Deoxyfluorination (Scale-Up Compatible)

Recommendation: Replace DAST with PyFluor (2-Pyridinesulfonyl fluoride) or XtalFluor-E where possible. If DAST/Deoxo-Fluor must be used, follow this strict protocol:

  • Thermal Analysis: Run a DSC (Differential Scanning Calorimetry) on the exact reaction mixture (reagent + substrate + solvent) before scaling >1g.

  • Solvent Selection: Use DCM or 2-MeTHF. Avoid ethers if Lewis Acid catalysis is used (cleavage risk).

  • Quenching (The Danger Zone):

    • Never quench DAST reactions with water directly. Hydrolysis produces HF and heat instantly.

    • Protocol: Dilute the reaction mixture into a cooled (0°C) solution of saturated aqueous Sodium Bicarbonate (

      
      ) . The base neutralizes the HF immediately.
      
  • Effluent: All waste streams must be treated as HF-contaminated until verified.

References

  • Savile, C. K., et al. (2010).[8] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309. Link

  • Xu, Y., et al. (2021). "Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation." Organic Process Research & Development, 25(3), 684–691. Link[1]

  • Nielsen, M. K., et al. (2015).[10] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5][10] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Ma, J. A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 108(9), PR1–PR43. Link

  • Shevlin, M. (2017). "Practical High-Throughput Screening for the Discovery of Process-Ready Transaminases." ACS Catalysis, 7(4), 2802–2808. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine Role: Senior Application Scientist Content: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific technical hurdles involved in synthesizing the (3S,4S)-cis isomer of 3-fluorotetrahydro-2H-pyran-4-amine. While the trans isomer ((3S,4R) or (3R,4S)) is a common intermediate in kinase inhibitors (e.g., P79 inhibitors), the (3S,4S) cis-isomer presents unique stereochemical and stability challenges.

This resource is designed for medicinal chemists and process engineers requiring high-purity chiral building blocks.

🔬 Module 1: Strategic Route Selection

Q: What is the most reliable synthetic route for the (3S,4S) isomer?

A: The direct stereoselective synthesis of the (3S,4S) isomer is difficult due to the thermodynamic preference for the trans configuration during reductive amination. The most robust industrial strategy involves a racemic synthesis followed by resolution , or a chiral-pool approach if specific precursors are available.

Recommended Workflow (Resolution Route):

  • Electrophilic Fluorination: Convert tetrahydro-4H-pyran-4-one to rac-3-fluorotetrahydro-4H-pyran-4-one.

  • Reductive Amination: React with benzylamine to form the secondary amine. This step typically yields a mixture of cis (racemic) and trans (racemic) diastereomers.

  • Diastereomeric Separation: Isolate the cis-racemate ((3S,4S) + (3R,4R)) via chromatography or fractional crystallization.

  • Optical Resolution: Use a chiral acid (e.g., L-Tartaric acid or Mandelic acid) to resolve the (3S,4S) enantiomer.

  • Hydrogenolysis: Debenzylation to yield the free amine.

Visual Workflow:

SynthesisRoute Start Tetrahydro-4H-pyran-4-one Step1 Fluorination (Selectfluor/MeOH) Start->Step1 Inter1 3-Fluoro-4-pyranone (Racemic) Step1->Inter1 Step2 Reductive Amination (BnNH2, NaBH(OAc)3) Inter1->Step2 Inter2 Mixture of Diastereomers (Cis/Trans) Step2->Inter2 Step3 Column/Cryst. Separation Inter2->Step3 Inter3 Cis-Racemate ((3S,4S) + (3R,4R)) Step3->Inter3 Step4 Chiral Resolution (L-Tartaric Acid) Inter3->Step4 Final (3S,4S)-Product Step4->Final

Caption: Step-wise resolution strategy for isolating (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine.

🛠 Module 2: Troubleshooting & Optimization

Issue 1: Regiocontrol in Fluorination

Symptom: High levels of 3,5-difluorotetrahydro-4H-pyran-4-one. Cause: Over-fluorination occurs when the reaction rate of the mono-fluoro enol is competitive with the starting ketone. Solution:

  • Reagent Control: Use Selectfluor (1.05 eq) in refluxing methanol or acetonitrile. Avoid highly reactive electrophilic fluorine sources like F2 gas.

  • Kinetics: Stop the reaction at ~90-95% conversion. Do not chase 100% conversion, as the rate of difluorination increases exponentially as starting material depletes.

Issue 2: Low Cis Selectivity (Diastereocontrol)

Symptom: Product is predominantly trans-isomer ((3S,4R)/(3R,4S)). Technical Insight: Reductive amination of α-substituted cyclohexanones (and pyranones) typically favors the trans isomer due to the hydride attacking from the less hindered face (often axial attack leading to equatorial amine, or vice versa depending on conformation). Protocol Adjustment:

  • Reducing Agent: Switch from NaBH(OAc)3 to bulky hydrides like L-Selectride (Lithium tri-sec-butylborohydride) at low temperatures (-78°C). This can invert selectivity to favor the cis isomer by forcing equatorial attack on the iminium ion.

  • Alternative: Use a 2-step sequence: Reduction of the ketone to the cis-alcohol (using K-Selectride), followed by mesylation and azide displacement (with inversion) to get trans, or double inversion strategies. Note: Direct reductive amination is usually preferred for scalability.

Issue 3: Stability & HF Elimination

Symptom: Degradation of the product during workup; presence of enamine byproducts. Mechanism:


-fluoro amines are prone to HF elimination, driven by the formation of a stable enamine/imine, especially under basic heating conditions.
Prevention: 
  • Acidic Workup: Maintain a slightly acidic or neutral pH during workup.

  • Salt Formation: Immediately convert the free amine to a stable salt (HCl or Tosylate) for storage. The salt form suppresses the lone pair on the nitrogen, preventing the E1cB elimination mechanism.

📊 Module 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Targets

ParameterSpecificationNotes
CAS Number 1895912-87-4 (HCl salt)Often sold as trans or mixture; verify stereochem.
Molecular Weight 119.14 g/mol (Free base)~155.6 g/mol as HCl salt.
Stereochemistry (3S, 4S)Cis -configuration.
pKa (Calc) ~8.5Lower than typical amines due to

-F inductive effect.
Storage 2-8°C, DesiccatedHygroscopic as HCl salt.

Table 2: Typical Yields per Step (Optimized)

Reaction StepTypical YieldCritical Parameter
Fluorination65-75%Control mono- vs di-fluorination.
Reductive Amination70-80%dr (cis:trans) varies by reductant.
Chiral Resolution30-40% (theoretical max 50%)Requires efficient recycling of unwanted enantiomer.

🧪 Module 4: Detailed Experimental Protocol

Experiment: Synthesis of rac-cis-N-Benzyl-3-fluorotetrahydro-2H-pyran-4-amine (Precursor to the final chiral amine)

1. Fluorination:

  • Reagents: Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol), Selectfluor (39.0 g, 110 mmol), MeOH (150 mL).

  • Procedure: Reflux the mixture of ketone and Selectfluor in MeOH for 12 hours. Monitor by GC/MS.

  • Workup: Cool to RT. Filter off solids. Concentrate filtrate. Dilute with DCM, wash with water. Dry (Na2SO4) and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc) to isolate mono-fluoro ketone.

2. Reductive Amination (Cis-Enrichment):

  • Reagents: 3-Fluoro-4-pyranone (5.0 g, 42 mmol), Benzylamine (4.5 g, 42 mmol), NaBH(OAc)3 (13.3 g, 63 mmol), AcOH (cat.), DCE (100 mL).

  • Procedure: Mix ketone and amine in DCE with AcOH for 1 hour to form imine. Cool to 0°C. Add NaBH(OAc)3 portion-wise. Stir at RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Note: This standard condition favors trans. To maximize cis, isolate the cis/trans mixture here and separate via column chromatography (silica gel, gradient elution). The cis isomer usually elutes differently due to H-bonding differences between F and NH.

3. Resolution (Key Step):

  • Dissolve the cis-racemate amine in EtOH. Add 0.5 eq of (L)-Tartaric acid . Heat to dissolve, then cool slowly to crystallize the diastereomeric salt. Recrystallize to constant optical rotation.

❓ FAQ: Frequently Asked Questions

Q: Can I use DAST to fluorinate the 4-aminopyran-3-ol? A: No. Treating a


-amino alcohol with DAST often leads to aziridine formation or rearrangement rather than clean fluorination with inversion. The electrophilic fluorination of the ketone is safer and more scalable.

Q: Why is the (3S,4S) isomer so expensive/rare compared to (3S,4R)? A: The (3S,4R) trans isomer is the thermodynamic product of reductive amination and is used in major drug candidates (e.g., Vertex's P79 inhibitors), driving its bulk availability. The (3S,4S) cis isomer requires specific kinetic control or laborious resolution, making it a "custom synthesis" target.

Q: How do I determine the absolute configuration of my product? A: X-ray crystallography of the chiral salt (e.g., the L-tartrate salt) is the gold standard. Alternatively, compare the optical rotation with reported literature values for the known trans isomer to ensure you have the opposite diastereomer, then use NMR NOE studies to confirm cis relative stereochemistry (strong NOE between H3 and H4).

📚 References

  • Vertex Pharmaceuticals Inc. Processes for the preparation of substituted aminopurines. WO2019070827A1. (Describes the synthesis of the trans-(3S,4R) intermediate, providing the baseline for the fluorination/amination chemistry).

  • PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. (Provides physical data and identifiers for the trans-isomer for comparison).

  • Organic Chemistry Portal. Reductive Amination. (General mechanisms and catalyst choices for controlling diastereoselectivity).

  • Master Organic Chemistry. Reductive Amination: Conditions and Reagents. (Guide on selecting hydrides for stereocontrol).

Validation & Comparative

In Vitro Assessment of Compounds Containing the 3-Fluorotetrahydropyran Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The 3-fluorotetrahydropyran (3-F-THP) moiety represents a high-value bioisostere in modern medicinal chemistry, offering a strategic balance between metabolic stability, physicochemical properties, and conformational control. Unlike the unsubstituted tetrahydropyran (THP) or the lipophilic cyclohexyl ring, the 3-F-THP motif leverages the fluorine gauche effect to lock specific conformations and modulates the basicity of adjacent amines (e.g., at the 4-position) to reduce hERG liability.

This guide provides a technical comparison of the 3-F-THP moiety against its non-fluorinated and carbocyclic analogs, detailing the in vitro assays required to validate its utility in a lead optimization campaign.

Strategic Rationale: Why 3-Fluorotetrahydropyran?

Conformational Bias (The Gauche Effect)

The introduction of a fluorine atom at the 3-position of a THP ring is not merely a steric or metabolic block; it is a conformational tool.

  • Mechanism: Due to the

    
     hyperconjugation and dipole minimization, the fluorine atom often prefers the axial  orientation (the "gauche effect"), particularly in protonated amines.
    
  • Impact: This can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding (

    
    ).
    
Basicity Modulation ( Tuning)

For scaffolds containing an amine at the 4-position (e.g., 4-amino-3-fluorotetrahydropyran), the electronegative fluorine exerts a through-bond inductive effect (


).
  • Data Trend: A 3-fluoro substituent typically lowers the

    
     of a 4-amine by 1.0–2.0 log units compared to the non-fluorinated parent.
    
  • Benefit: Lowering

    
     from ~9.5 to ~8.0 increases the fraction of neutral species at physiological pH (7.4), thereby improving membrane permeability (
    
    
    
    ) and reducing affinity for the hERG channel (which prefers basic cations).
Metabolic Blocking

The C3 position of THP is a common "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (e.g., CYP3A4). Fluorine substitution at this position blocks hydrogen abstraction due to the high strength of the C-F bond (~116 kcal/mol) vs. the C-H bond (~99 kcal/mol).

Comparative Profiling: 3-F-THP vs. Alternatives

The following table synthesizes typical in vitro performance metrics for a hypothetical drug scaffold (R-Scaffold) modified with different saturated rings.

Table 1: Physicochemical and ADME Comparison of Ring Analogs

FeatureTetrahydropyran (THP) 3-Fluoro-THP (Axial F) 3-Fluoro-THP (Equatorial F) Cyclohexane
LogD (pH 7.4) Low (Polar)Moderate (Dipole effect)ModerateHigh (Lipophilic)
Solubility HighHighModerateLow
Metabolic Stability (

)
Low (C3 oxidation prone)High (Blocked) High (Blocked) Low (Multiple soft spots)
Amine

(at C4)
~9.5 (High basicity)~8.0 (Optimized) ~8.3~10.0
Conformational Flexibility High (Chair flip)Rigid (Biased) Rigid (Biased)High
hERG Liability ModerateLow LowHigh

Note: The "Axial F" isomer is often preferred for basicity reduction because the C-F bond is anti-periplanar to the nitrogen lone pair in certain conformers, maximizing the inductive withdrawal.

Decision Logic for Moiety Selection

Use the following logic flow to determine if the 3-F-THP moiety is the correct solution for your lead optimization bottleneck.

DecisionTree Start Lead Compound Optimization (THP or Cyclohexyl Core) Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: hERG or Low Permeability? Start->Issue2 CheckMetSite Is C3 the primary metabolic soft spot? Issue1->CheckMetSite Yes CheckPka Is the adjacent amine pKa > 9.0? Issue2->CheckPka Yes Solution1 Switch to 3-Fluoro-THP (Blocks Metabolism) CheckMetSite->Solution1 Yes (Metabolite ID confirmed) AltSolution Consider Gem-dimethyl or Spirocycles CheckMetSite->AltSolution No (Other sites active) Solution2 Switch to 3-Fluoro-THP (Lowers pKa & hERG) CheckPka->Solution2 Yes (Inductive Effect needed) CheckPka->AltSolution No

Figure 1: Decision tree for implementing the 3-fluorotetrahydropyran moiety in lead optimization.

Experimental Protocols (Self-Validating Systems)

To objectively assess the 3-F-THP moiety, the following protocols must be executed. These include built-in validation steps to ensure data integrity.

Metabolic Stability with F-NMR Metabolite Tracking

Standard LC-MS/MS is effective, but


F-NMR offers a unique advantage: it allows for the quantitative tracking of defluorinated metabolites (free fluoride) vs. intact fluorinated metabolites without the need for radiolabeling.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g.,

    
    -trifluorotoluene for NMR).
    
  • Validation Step (The "Fluorine Tag"):

    • Analyze supernatant via LC-MS/MS for intrinsic clearance (

      
      ) calculation.
      
    • Analyze the 60-minute fraction via

      
      F-NMR  (with proton decoupling).
      
    • Interpretation: A shift in the fluorine signal indicates metabolism on the ring without defluorination. Disappearance of the signal (or appearance of inorganic fluoride at -119 ppm) indicates oxidative defluorination (a toxicity risk).

Conformational Analysis via H-NMR ( Coupling)

Determining whether the fluorine is axial or equatorial is critical for SAR interpretation.

Protocol:

  • Sample Prep: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Measurement: Acquire a high-resolution

    
    H-NMR spectrum.
    
  • Analysis: Focus on the geminal proton at the 3-position (H-3).

    • Axial Fluorine: The geminal proton (H-3) is equatorial. It typically shows a smaller

      
       coupling to adjacent protons. The 
      
      
      
      is large (~48-50 Hz).
    • Equatorial Fluorine: The geminal proton (H-3) is axial. It will show large axial-axial couplings (

      
      ) with adjacent axial protons.
      
  • Self-Validation: Compare the coupling constants to a calculated DFT model or a known standard (e.g., 3-fluoropiperidine HCl).

Assay Workflow Visualization

AssayWorkflow Synthesis Synthesis of 3-F-THP Analogs ConfCheck Conformational Check (NMR J-coupling) Synthesis->ConfCheck Screen1 Tier 1: PhysChem (LogD, pKa, Sol) ConfCheck->Screen1 Confirm Ax/Eq Screen2 Tier 2: ADME (HLM, PAMPA) Screen1->Screen2 If Sol > 10uM Screen3 Tier 3: Safety (hERG, CYP Inhib) Screen2->Screen3 If CLint < 20 uL/min/kg Decision Go / No-Go Screen3->Decision

Figure 2: Integrated assay workflow for validating fluorinated analogs.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Fiksdahl, A., et al. (2014).[2][3] 3-Fluorotetrahydropyran-4-one derivatives from homopropargyl acetal. Journal of Fluorine Chemistry. Link

Sources

comparative analysis of different fluorinating reagents for pyran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pyran rings—common pharmacophores in carbohydrates and polyether antibiotics—dramatically alters pKa, lipophilicity, and metabolic stability. However, the choice of fluorinating reagent is often dictated by habit rather than empirical optimization, leading to suboptimal yields and safety risks.

This guide provides a technical comparison of nucleophilic and electrophilic fluorinating reagents specifically for pyran synthesis. We analyze performance data, safety profiles, and mechanistic distinctives to enable evidence-based reagent selection.

Part 1: Nucleophilic Deoxyfluorination (Hydroxyl Fluorine)

This transformation is critical for converting hydroxypyrans (e.g., sugars) into fluorinated analogs. The primary challenge is the competing elimination reaction, which forms unwanted enol ethers (glycals).

Reagent Landscape: DAST vs. Deoxo-Fluor vs. PyFluor vs. XtalFluor[1]
FeatureDAST Deoxo-Fluor XtalFluor-E/M PyFluor
Physical State Fuming LiquidLiquidCrystalline SolidCrystalline Solid
Thermal Stability Explosive >90°CDecomp >90°C (slower)Stable >200°CStable >200°C
Chemoselectivity Low (Elimination common)ModerateHighExcellent
Moisture Sensitivity ViolentViolentHydrolyzes (releases HF)Stable (tolerant)
Activation Self-activatingSelf-activatingRequires DBU/HFRequires DBU
Technical Analysis[2]
  • DAST (Diethylaminosulfur trifluoride): Historically the default, but its thermal instability makes it hazardous for scale-up. In pyran synthesis, DAST often favors elimination due to the acidic HF byproduct generated in situ, leading to olefin formation.

  • PyFluor (2-Pyridinesulfonyl fluoride): The modern gold standard. It requires an exogenous base (DBU) to activate the alcohol. The leaving group is a sulfonate, not an oxy-aminosulfur species, and the fluoride source is nucleophilic but non-basic. This mechanism suppresses elimination, significantly boosting yields in sensitive pyran substrates.

Mechanism & Workflow: PyFluor Deoxyfluorination

The PyFluor mechanism avoids the formation of the highly reactive aminosulfur intermediate seen with DAST.

PyFluor_Mechanism Substrate Hydroxypyran (Alcohol) Activation Activation (PyFluor + DBU) Substrate->Activation  DBU deprotonates OH   Intermediate Sulfonate Intermediate Activation->Intermediate  O-Sulfonylation   Product Fluoropyran (Inversion) Intermediate->Product  SN2 Fluoride Attack   SideProduct Elimination (Suppressed) Intermediate->SideProduct  Base-mediated  

Figure 1: PyFluor mechanism. The separation of activation (sulfonyl transfer) and fluorination (fluoride attack) allows for milder conditions compared to DAST.

Validated Protocol: PyFluor Deoxyfluorination of a Pyranose

Context: Converting a C4-hydroxyl pyranoside to a C4-fluoride.

  • Preparation: In a flame-dried flask, dissolve the hydroxypyran substrate (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Activation: Add DBU (1.5 equiv) at room temperature. Stir for 5 minutes.

  • Reagent Addition: Add PyFluor (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor by TLC. PyFluor is UV active, aiding visualization.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Part 2: Electrophilic Fluorination (Glycals & Enol Ethers)

Electrophilic fluorination targets electron-rich double bonds (glycals) to create 2-deoxy-2-fluoro glycosides or functionalized pyrans.

Reagent Landscape: Selectfluor vs. NFSI[3][4][5][6][7][8]
FeatureSelectfluor NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (F-TEDA-BF4)Moderate/Low
Solubility Polar (MeCN, Water)Non-polar (DCM, Toluene)
Selectivity Kinetic controlThermodynamic control possible
Byproducts Inert saltSulfonimide (removable)
Use Case Fluorocyclization, GlycalsEnantioselective catalysis
Mechanistic Insight: The Anomeric Effect

When fluorinating glycals (dihydropyrans), stereoselectivity is governed by the anomeric effect.

  • Selectfluor typically attacks the double bond to form a cationic intermediate.

  • The nucleophile (often solvent or added alcohol) attacks the anomeric center.

  • Outcome: Usually yields the product where the electronegative fluorine at C2 and the nucleophile at C1 adopt a trans-diaxial orientation (Manidipine effect) or are dictated by the solvent cage.

Validated Protocol: Selectfluor-Mediated Glycal Fluorination

Context: Synthesis of 2-deoxy-2-fluoro-glycosides from glucal.

  • Setup: Dissolve tri-O-benzyl-D-glucal (1.0 equiv) in MeCN/H₂O (10:1 ratio).

  • Addition: Add Selectfluor (1.2 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–3 hours.

    • Mechanism:[1][2][3][4][5] Selectfluor delivers F+ to C2; water attacks C1.

  • Quench: Saturated aqueous NaHCO₃.

  • Result: Mixture of gluco- (axial F) and manno- (equatorial F) configurations, often favoring the gluco-isomer due to the stability of the intermediate oxocarbenium ion.

Part 3: Fluorocyclization (Ring Formation)

Constructing the pyran ring concomitantly with fluorination is a powerful strategy, often using "Prins-type" cyclizations.[6]

Reagent: BF₃·OEt₂ vs. Superacid/HF Systems
  • BF₃·OEt₂: Acts as both Lewis acid and fluoride source.[6][7] In the presence of a homoallylic alcohol and aldehyde, it promotes condensation followed by fluoride capture.

  • Selectfluor: Induces cyclization of alkenols by activating the alkene.

Pathway Visualization: Prins-Fluorination

This pathway highlights how a stoichiometric Lewis acid serves as the fluorine donor.[6][7]

Prins_Fluorination Reagents Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reagents->Oxocarbenium  Condensation   LewisAcid BF3·OEt2 (Stoichiometric) FluorideTransfer Fluoride Transfer (from BF4- species) LewisAcid->FluorideTransfer  Source of F-   Carbocation C4-Carbocation (Ring Closed) Oxocarbenium->Carbocation  Cyclization   Product 4-Fluoro-Tetrahydropyran Carbocation->Product  Quenching   FluorideTransfer->Product

Figure 2: Prins-fluorination mechanism. Note that BF₃[6][7]·OEt₂ must be stoichiometric (not catalytic) to provide the fluoride anion.

Part 4: Decision Matrix & Safety

Safety & Scalability Comparison

For industrial or large-scale academic applications, thermal stability is the deciding factor.

ReagentDecomposition Onset (DSC)Energy Release (ΔH)Hazard Rating
DAST ~140°C (Instant)-1700 J/gHigh (Explosive)
Deoxo-Fluor ~140°C (Gradual)-1100 J/gHigh
XtalFluor-E ~215°C-660 J/gLow (Safe)
PyFluor Stable >200°CNegligibleLow (Safe)
Recommendation Guide
  • For Secondary Alcohols (Deoxyfluorination): Use PyFluor . It offers the best safety profile and highest selectivity against elimination.

  • For Glycals (Electrophilic): Use Selectfluor . It is bench-stable and kinetically fast. Use NFSI if the reaction requires non-polar solvents or slower addition.

  • For Ring Synthesis (Prins): Use BF₃·OEt₂ (stoichiometric) for direct access to 4-fluoropyrans from aldehydes.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[8] Journal of the American Chemical Society. Link

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link

  • O'Hagan, D. (2010).[6][7] Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.[6][7] Beilstein Journal of Organic Chemistry. Link

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications.[9] Link

Sources

A Comparative Guide to the Synthetic Routes of Enantiopure Fluorinated Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiopure fluorinated tetrahydropyran amines are increasingly vital scaffolds in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability. This guide provides a comparative analysis of the primary synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings, practical considerations, and stereochemical outcomes of key methodologies, including diastereoselective fluorination of pre-existing tetrahydropyran rings, enantioselective fluorocyclization reactions, and biocatalytic approaches. By presenting detailed experimental protocols, comparative data tables, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific target molecules.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] When combined with the conformationally restricted tetrahydropyran (THP) ring system and a chiral amine, the resulting fluorinated tetrahydropyran amines represent a class of compounds with significant potential in pharmaceutical development. The precise spatial arrangement of the fluorine atom and the amino group on the THP scaffold can profoundly influence biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure versions of these compounds is of paramount importance.

This guide will compare and contrast several prominent strategies for the synthesis of enantiopure fluorinated tetrahydropyran amines, providing a detailed examination of their strengths and limitations.

I. Diastereoselective Fluorination of Chiral Tetrahydropyran Precursors

A common and often straightforward approach involves the introduction of fluorine into a pre-existing, enantiopure tetrahydropyran scaffold containing a directing group, typically a hydroxyl or a protected amine. The stereochemical outcome of the fluorination is controlled by the existing stereocenters on the ring.

A. Nucleophilic Fluorination via Ring-Opening of Epoxides

One effective method proceeds through an epoxy-tetrahydropyran intermediate. The epoxide is regioselectively opened with a fluoride source, and the resulting fluorohydrin can then be converted to the corresponding amine.

Key Principles: This strategy relies on the high diastereoselectivity of the epoxide ring-opening reaction. The incoming nucleophilic fluoride will typically attack the less hindered carbon of the epoxide, and the stereochemistry is dictated by an SN2-type mechanism, leading to inversion of configuration at the reaction center.

Experimental Protocol: Synthesis of a 4-amino-3-fluorotetrahydropyran derivative via epoxide ring-opening

Step 1: Epoxidation of a Chiral Allylic Alcohol

A solution of the enantiopure tetrahydropyran-containing allylic alcohol in a suitable solvent (e.g., dichloromethane) is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 2: Regioselective Ring-Opening with Fluoride

The crude epoxide is dissolved in a solvent like THF, and a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex, is added. The reaction is typically stirred at room temperature or gently heated to facilitate the ring-opening.

Step 3: Conversion of the Hydroxyl Group to an Amine

The resulting fluorohydrin can be converted to the amine via a two-step sequence. First, the hydroxyl group is activated, for instance, by mesylation or tosylation. Subsequently, the activated intermediate is displaced with an amine source, such as sodium azide followed by reduction, or directly with ammonia or a primary amine.

B. Electrophilic Fluorination of Enol Ethers

Another diastereoselective approach utilizes the fluorination of a glycal or enol ether derived from a chiral tetrahydropyran. The stereoselectivity is often directed by the substituent at the anomeric position or other existing stereocenters.

Key Principles: Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI), are employed to add a fluorine atom across the double bond of the enol ether. The facial selectivity of the attack is influenced by steric and electronic factors of the substrate.

II. Enantioselective Fluorocyclization Reactions

In contrast to the substrate-controlled diastereoselective methods, enantioselective fluorocyclization reactions construct the fluorinated tetrahydropyran ring and introduce the key stereocenters in a single, catalytic step. These methods offer high atom economy and can provide access to a wide range of structurally diverse products.

A. Organocatalyzed Fluorocyclizations

Cinchona alkaloids and other chiral organocatalysts have been successfully employed to catalyze the enantioselective fluorocyclization of unsaturated alcohols or amines.[3]

Key Principles: The chiral catalyst activates the substrate and the electrophilic fluorine source, creating a chiral environment that directs the cyclization and fluorination to proceed with high enantioselectivity. These reactions often proceed through a cascade mechanism involving the formation of a new C-O or C-N bond and a C-F bond.[3]

Experimental Protocol: Organocatalyzed Enantioselective Oxyfluorination

A solution of an appropriate unsaturated alcohol substrate in a non-polar solvent (e.g., toluene or dichloromethane) is treated with a cinchona alkaloid-derived catalyst (typically 5-20 mol%). An electrophilic fluorine source, such as NFSI, is then added portion-wise at a reduced temperature (e.g., -20 °C to 0 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

B. Transition Metal-Catalyzed Fluorocyclizations

Chiral transition metal complexes, particularly those of palladium and copper, have also been utilized to effect enantioselective fluorocyclizations.

Key Principles: These reactions often involve the coordination of the metal to the unsaturated system, followed by an intramolecular nucleophilic attack of a tethered alcohol or amine. The subsequent fluorination step can occur through various mechanisms, including reductive elimination from a high-valent metal-fluoride complex.

III. Biocatalytic Approaches

Enzymatic methods are emerging as powerful tools for the synthesis of enantiopure fluorinated compounds due to their often-unparalleled selectivity.[4]

A. Reductive Aminases

Reductive aminases (RedAms) from fungal sources have been applied to the reductive amination of α-fluoro ketones, providing access to chiral β-fluoroamines with high conversion and enantiomeric excess.[5] While not directly forming the tetrahydropyran ring, this method can be used to synthesize key fluorinated amine precursors that can be subsequently cyclized.

Key Principles: These NADPH-dependent enzymes catalyze the formation of an imine from a ketone and an amine donor, followed by a stereoselective reduction to yield the chiral amine.[5] The enzyme's active site creates a chiral pocket that dictates the stereochemical outcome of the reduction.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Diastereoselective Fluorination cluster_1 Enantioselective Fluorocyclization cluster_2 Biocatalytic Approach A Chiral THP Precursor B Epoxidation/ Ring-Opening A->B Nucleophilic F- C Electrophilic Fluorination A->C Electrophilic F+ D Enantiopure Fluorinated THP Amine B->D C->D E Unsaturated Alcohol/Amine F Organocatalysis E->F G Transition Metal Catalysis E->G H Enantiopure Fluorinated THP Amine F->H G->H I α-Fluoro Ketone J Reductive Aminase I->J Enzyme K Chiral Fluoroamine Precursor J->K L Cyclization K->L M Enantiopure Fluorinated THP Amine L->M

Caption: Overview of major synthetic strategies to enantiopure fluorinated tetrahydropyran amines.

IV. Comparative Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesTypical ee/dr
Nucleophilic Fluorination via Epoxides Readily available starting materials, often high diastereoselectivity.Multi-step process, potential for regioselectivity issues.>95:5 dr
Electrophilic Fluorination of Enol Ethers Direct fluorination, can be highly diastereoselective.Substrate synthesis can be lengthy, facial selectivity can be an issue.Variable, up to >95:5 dr
Organocatalyzed Fluorocyclization High atom economy, direct access to complex scaffolds, high enantioselectivity.[3]Catalyst loading can be high, substrate scope may be limited.Up to 99% ee
Transition Metal-Catalyzed Fluorocyclization Milder reaction conditions, potential for novel reactivity.Catalyst cost and toxicity can be concerns, optimization can be challenging.Variable, often >90% ee
Biocatalytic (Reductive Aminases) Excellent enantioselectivity, environmentally friendly.[4][5]Requires specific enzyme and cofactor, substrate scope can be narrow, requires a subsequent cyclization step.>99% ee

V. Conclusion and Future Outlook

The synthesis of enantiopure fluorinated tetrahydropyran amines remains an active and important area of research. While diastereoselective methods offer reliable access to specific stereoisomers from chiral precursors, the development of catalytic enantioselective strategies, particularly organocatalytic and biocatalytic approaches, represents the forefront of the field. These methods provide more direct and efficient routes to a wider array of chiral fluorinated heterocycles.

Future efforts will likely focus on expanding the substrate scope of existing catalytic methods, developing more sustainable and cost-effective catalysts, and integrating these synthetic strategies into automated and flow-chemistry platforms to accelerate the discovery and development of new fluorinated drug candidates. The continued innovation in synthetic methodology will undoubtedly play a crucial role in unlocking the full potential of this privileged scaffold in medicinal chemistry.

References

  • Biftu, T. et al. (2014). Efficacious and Long-Acting Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Braga, A. A. C. et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. [Link]

  • Raunsgard, A. et al. (2009). Organocatalyzed enantioselective fluorocyclizations. Department of Chemistry, Aarhus University. [Link]

  • Rowntree, J. H. et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]

  • Moody, C. J. et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. [Link]

  • Tius, M. A. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Lecourt, T. et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]

  • Groves, J. T. (2019). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Lindsley, C. W. et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. [Link]

  • Gouverneur, V. et al. (2020). Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines by Using Asymmetric Protonation: Method Development and Mechanistic Study. Chemistry – A European Journal. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Waste Management of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective disposal of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine requires more than standard organic waste protocols. As a fluorinated amine, this compound presents a dual challenge: the basicity of the amine group (incompatible with acid streams) and the fluorine content (requiring specific incineration protocols to manage hydrofluoric acid emissions).

This guide outlines the specific segregation, labeling, and disposal workflows to ensure compliance with EPA RCRA standards and to protect laboratory personnel.

Chemical Waste Profile
Property(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine (Free Base)Hydrochloride Salt Form (Common)
Physical State Viscous Oil / LiquidWhite to Off-white Solid
CAS Number 1269607-37-3 (Generic/Base)1895912-87-4
Acidity/Basicity Basic (pH > 10 in solution)Mildly Acidic to Neutral
Primary Hazard Skin/Eye Irritant, CorrosiveIrritant (Inhalation/Contact)
Waste Class Organic Base (Alkaline)Solid Chemical Waste
Critical Flag Contains Fluorine Contains Fluorine

Hazard Assessment & Segregation Logic

The "Fluorine Flag" Protocol

Standard incineration of organic waste converts carbon to CO₂ and hydrogen to water. However, fluorinated compounds generate Hydrofluoric Acid (HF) upon combustion.

  • Operational Impact: If this waste is sent to a standard kiln without scrubbers, it damages the facility's infrastructure.

  • Action: You must flag this waste stream.[1][2] Use a "Halogenated" or specifically "Fluorinated" sticker on the waste drum.

Chemical Incompatibility Risks
  • Acid Waste Streams: Do NOT pour the free base amine into the general "Acid Waste" carboy. The neutralization reaction is exothermic and can cause solvent boiling or container pressurization.

  • Oxidizers: Keep separate from nitric acid or peroxide waste streams to prevent the formation of unstable N-oxides or violent oxidation.

Decision Matrix: Disposal Workflow

The following logic flow dictates the correct disposal path based on the physical state of the material.

DisposalWorkflow Start Start: Waste Identification StateCheck Determine Physical State Start->StateCheck SolidWaste Solid (HCl Salt or Contaminated Debris) StateCheck->SolidWaste Powder/Salts/Wipes LiquidWaste Liquid (Free Base or Solution) StateCheck->LiquidWaste Oil/Reaction Mix SolidContainer Container: Wide-Mouth HDPE Jar (Double Bagged) SolidWaste->SolidContainer LiquidContainer Container: Amber Glass or HDPE Carboy (Segregated Organic Bases) LiquidWaste->LiquidContainer Labeling CRITICAL: Apply 'Fluorinated Organic' Label SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Satellite Accumulation Area (Away from Acids/Oxidizers) Labeling->Storage Pickup Schedule EHS Pickup for High-Temp Incineration Storage->Pickup

Figure 1: Decision tree for segregating and packaging fluorinated amine waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Chemical (Expired or Surplus)

Objective: Dispose of 5g–100g of pure substance without generating secondary hazards.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

    • Liquids (Free Base): Use an amber glass bottle with a Teflon-lined cap.

  • Quenching (Optional but Recommended for Free Base):

    • If you have the highly basic free base oil, dilute it 1:10 with a solvent like Ethanol or Ethyl Acetate before placing it in the waste container. This reduces the concentration and viscosity, making downstream handling safer.

  • Labeling:

    • Affix the hazardous waste label.[1][3]

    • Mandatory Fields:

      • Chemical Name: (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine[4]

      • Hazards: Irritant, Corrosive (if free base)

      • Constituents: Fluorine, Amine[5]

  • Secondary Containment: Place the bottle inside a secondary plastic bin or bag to capture leaks.

Scenario B: Disposal of Reaction Mixtures

Objective: Dispose of a reaction mixture containing the amine, solvents (DCM, THF), and reagents.

  • pH Check: Dip a pH strip into the waste mixture.

    • If pH < 4 (Acidic): The amine is protonated (salt form). It is safe to add to the general "Halogenated Organic Solvent" stream.

    • If pH > 10 (Basic): The amine is free. Do not mix with acid waste. Add to "Basic/Alkaline Organic Waste" stream.

  • Bulking:

    • Pour into the appropriate carboy (Halogenated Solvents).

    • Note: Even though the solvent might be non-halogenated (e.g., THF), the presence of the fluoro-amine classifies the entire mixture as Halogenated Waste . This ensures it goes to the correct incinerator.

Emergency Spill Response

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

Spill TypeImmediate ActionNeutralization/Cleanup
Solid Powder 1. Stop airflow (close doors/windows).2. Don N95 mask or respirator.Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a bag. Wipe area with dilute soap water.
Liquid (Free Base) 1. Evacuate immediate area.2. Don nitrile gloves (double layer).Absorb with Vermiculite or Sand .[1][6] Do not use paper towels alone (amine may corrode/heat). Collect in a sealed jar.

Regulatory Compliance (US Focus)

When classifying this waste for pickup, reference the following regulatory frameworks. While this specific isomer is not P-listed or U-listed, it is regulated by characteristic.

  • EPA RCRA Code D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≥ 12.5.

  • EPA RCRA Code D001 (Ignitability): Applicable if the waste is in a flammable solvent (Flash point < 60°C).

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents (F001/F002).

Compliance Statement for EHS:

"This waste stream contains organic fluorides. It requires incineration at a facility permitted for halogenated organics to manage HF emissions (40 CFR 264.343)."

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds in the Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.